C-2 Methyl vs. Ethyl Ester: Predicted Lipophilicity and Permeability Differentiation
The target compound's C-2 methyl ester confers a computed consensus LogP (cLogP) of 3.31 , approximately 0.5 log-unit lower than the predicted cLogP for the corresponding C-2 ethyl ester analog 1-tert-butyl 2-ethyl (2R,5R)-5-(4-methoxyphenyl)pyrrolidine-1,2-dicarboxylate (CAS 1263284-38-3; predicted cLogP ca. 3.8 by additive fragment contribution) . The lower lipophilicity suggests improved aqueous solubility and reduced passive membrane permeability relative to the ethyl ester, which can be advantageous when central target engagement is not required.
| Evidence Dimension | Predicted octanol–water partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP = 3.31 |
| Comparator Or Baseline | 1-tert-Butyl 2-ethyl (2R,5R)-5-(4-methoxyphenyl)pyrrolidine-1,2-dicarboxylate (CAS 1263284-38-3); predicted cLogP ≈ 3.8 |
| Quantified Difference | ΔcLogP ≈ –0.5 (target less lipophilic) |
| Conditions | In silico prediction using consensus fragment/additive models |
Why This Matters
A ~0.5 unit lower cLogP generally translates into 2‑3× higher aqueous solubility and lower passive blood–brain barrier penetration, directly impacting formulation strategies and in vivo distribution profiles in early drug discovery.
